(2R)-α,α,8α,8aα-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalene-2α-methanol (2R)-α,α,8α,8aα-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalene-2α-methanol
Brand Name: Vulcanchem
CAS No.: 10219-71-3
VCID: VC0157327
InChI: InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13+,15+/m0/s1
SMILES: CC1CCC=C2C1(CC(CC2)C(C)(C)O)C
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

(2R)-α,α,8α,8aα-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalene-2α-methanol

CAS No.: 10219-71-3

Main Products

VCID: VC0157327

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

(2R)-α,α,8α,8aα-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalene-2α-methanol - 10219-71-3

CAS No. 10219-71-3
Product Name (2R)-α,α,8α,8aα-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalene-2α-methanol
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name 2-[(2R,8S,8aR)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Standard InChI InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13+,15+/m0/s1
Standard InChIKey MQWIFDHBNGIVPO-NJZAAPMLSA-N
Isomeric SMILES C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(C)(C)O)C
SMILES CC1CCC=C2C1(CC(CC2)C(C)(C)O)C
Canonical SMILES CC1CCC=C2C1(CC(CC2)C(C)(C)O)C
PubChem Compound 21591456
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator